(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one
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Overview
Description
(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction proceeds via the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of (E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or activate specific receptors, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound shares structural similarities with (E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one and exhibits similar biological activities.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one:
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its piperidine moiety, in particular, contributes to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-phenyl-3-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-17-10-12-19(13-11-17)21(23)16-20(18-8-4-2-5-9-18)22-14-6-3-7-15-22/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNOAYHKBRGPBH-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C2=CC=CC=C2)/N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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